

synthesis of lead chloride from lead nitrate and HCl

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Compound of Interest

Compound Name: Lead chloride

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Synthesis of Lead(II) Chloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead(II) chloride (PbCl_2) from lead(II) nitrate ($\text{Pb}(\text{NO}_3)_2$) and hydrochloric acid (HCl). The document details the underlying chemical principles, experimental protocols, and purification techniques, presenting quantitative data in a structured format for ease of reference.

Core Principles

The synthesis of lead(II) chloride from lead(II) nitrate and hydrochloric acid is a precipitation reaction, a type of double displacement reaction.^{[1][2]} In this reaction, the lead(II) cations (Pb^{2+}) from the aqueous lead(II) nitrate solution react with the chloride anions (Cl^-) from the hydrochloric acid to form the sparingly soluble salt, lead(II) chloride, which precipitates out of the solution as a white solid.^{[1][2][3][4]} The other product of the reaction is nitric acid (HNO_3), which remains in the aqueous phase.^{[1][5]}

The balanced chemical equation for this reaction is:



The reaction is driven by the formation of the insoluble lead(II) chloride precipitate.^[1] The solubility of lead(II) chloride in water is highly dependent on temperature, a property that is exploited for the purification of the product through recrystallization.^{[2][3][9][10]}

Quantitative Data

Reactant and Product Properties

Compound	Molar Mass (g/mol)	Appearance
Lead(II) Nitrate ($\text{Pb}(\text{NO}_3)_2$)	331.2	White crystalline solid
Hydrochloric Acid (HCl)	36.46	Colorless aqueous solution
Lead(II) Chloride (PbCl_2)	278.1	White crystalline solid ^[11]
Nitric Acid (HNO_3)	63.01	Colorless aqueous solution

Solubility of Lead(II) Chloride in Water

The solubility of lead(II) chloride in water increases significantly with temperature. This characteristic is fundamental to the purification process of recrystallization.

Temperature (°C)	Solubility (g/100 mL of H_2O)
0	0.67 ^[9]
20	0.99 ^[11]
100	3.2 ^[9]

Experimental Protocols

Synthesis of Crude Lead(II) Chloride

This protocol is based on a typical laboratory-scale synthesis.

Materials:

- Lead(II) nitrate ($\text{Pb}(\text{NO}_3)_2$)

- Concentrated hydrochloric acid (HCl, ~12 M)
- Distilled water
- Beakers
- Graduated cylinders
- Stirring rod
- Buchner funnel and flask
- Filter paper
- Ice bath

Procedure:

- **Dissolution of Lead(II) Nitrate:** In a 250 mL beaker, dissolve 10.0 g of lead(II) nitrate in approximately 100 mL of distilled water. Stir the solution gently with a stirring rod until all the solid has dissolved.
- **Precipitation:** While stirring, slowly add 5.1 mL of concentrated hydrochloric acid to the lead(II) nitrate solution. A white precipitate of lead(II) chloride will form immediately.^{[1][2][3]}
- **Digestion and Cooling:** Continue stirring for 1-2 minutes to ensure complete precipitation. Place the beaker in an ice bath for approximately 15-20 minutes to minimize the solubility of the lead(II) chloride.
- **Isolation of Crude Product:** Set up a Buchner funnel with filter paper and connect it to a vacuum flask. Wet the filter paper with a small amount of cold distilled water.
- **Filtration:** Carefully pour the cold suspension of lead(II) chloride into the Buchner funnel. Use a small amount of ice-cold distilled water to rinse any remaining precipitate from the beaker into the funnel.
- **Washing:** Wash the precipitate on the filter paper with two small portions (5-10 mL each) of ice-cold distilled water to remove the soluble nitric acid and any unreacted starting materials.

- **Drying:** Leave the vacuum on for several minutes to pull air through the precipitate and partially dry it. Carefully remove the filter paper with the crude lead(II) chloride and place it on a watch glass to air dry completely. Alternatively, the product can be dried in a desiccator.

Purification by Recrystallization

This protocol takes advantage of the temperature-dependent solubility of lead(II) chloride to achieve a higher purity product.^{[3][12][13][14]}

Materials:

- Crude lead(II) chloride
- Distilled water
- Beakers
- Hot plate
- Stirring rod
- Buchner funnel and flask
- Filter paper
- Ice bath

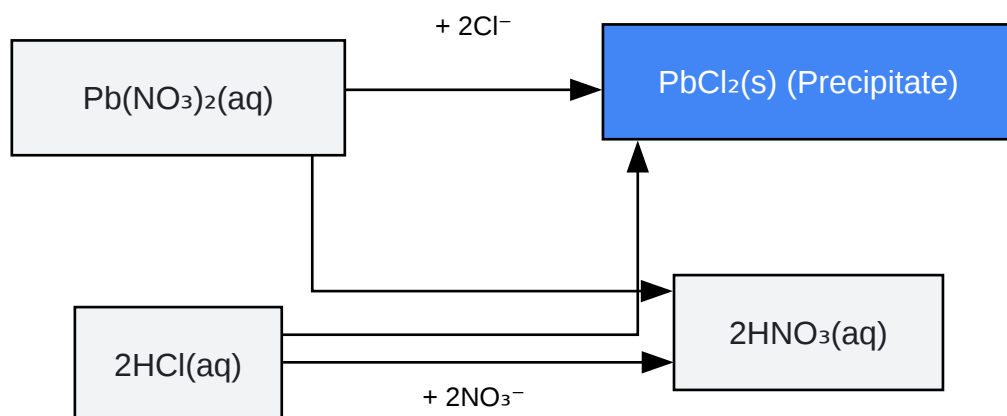
Procedure:

- **Dissolution in Hot Water:** Transfer the crude lead(II) chloride to a clean beaker. For every gram of crude product, add approximately 30 mL of distilled water.
- **Heating:** Gently heat the suspension on a hot plate while stirring continuously. The lead(II) chloride will dissolve as the temperature approaches the boiling point of water.^{[2][3]} Continue heating until all the solid has dissolved. If any insoluble impurities remain, the hot solution can be filtered through a pre-heated funnel with fluted filter paper.

- **Crystallization:** Remove the beaker from the hot plate and allow it to cool slowly to room temperature. As the solution cools, the solubility of lead(II) chloride decreases, and needle-like crystals will begin to form.[15] To maximize the yield, once the solution has reached room temperature, place the beaker in an ice bath for about 15-20 minutes.
- **Isolation of Pure Product:** Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter paper.
- **Washing:** Wash the crystals with a small amount of ice-cold distilled water.
- **Drying:** Dry the purified lead(II) chloride crystals on a watch glass or in a desiccator.

Visualizations

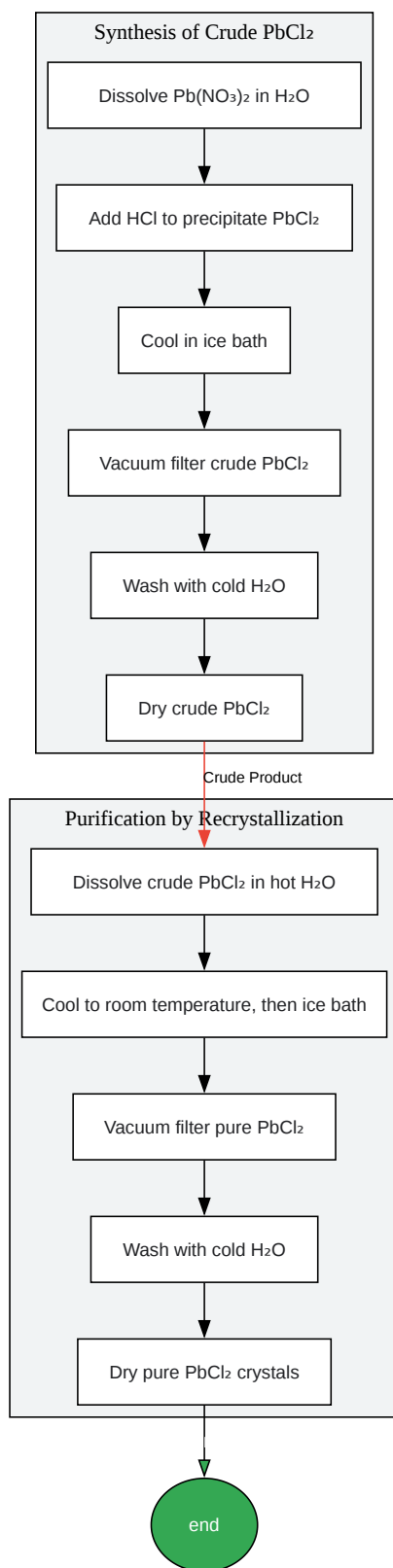
Reaction Pathway



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Caption: Reaction pathway for the synthesis of lead(II) chloride.

Experimental Workflow



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Caption: Experimental workflow for synthesis and purification.

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